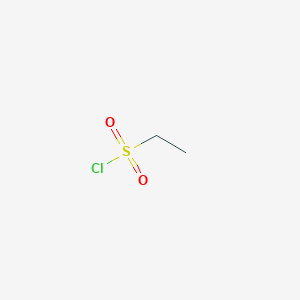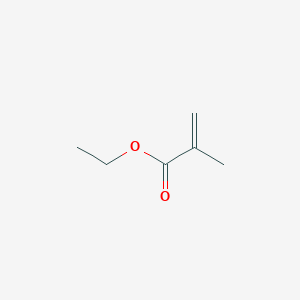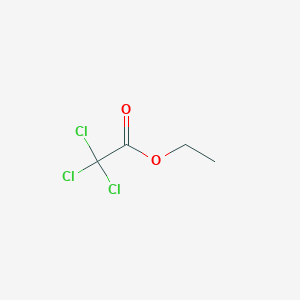
Haloxyfop-P
Vue d'ensemble
Description
Haloxyfop-P est un herbicide systémique post-émergence sélectif appartenant à la famille de l'acide aryloxyphénoxypropionique. Il est principalement utilisé pour lutter contre un large éventail de mauvaises herbes annuelles et vivaces dans les cultures à feuilles larges telles que les légumineuses, le coton, l'ananas, l'arachide et les légumes . Le composé est connu pour sa capacité à inhiber la synthèse lipidique dans les plantes, ce qui en fait un herbicide efficace.
Applications De Recherche Scientifique
Haloxyfop-P has several applications in scientific research:
Agriculture: It is widely used to control grassy weeds in broad-leaved crops, improving crop yield and quality.
Environmental Studies: Research on the environmental impact of this compound, including its degradation and residue analysis in soil and water.
Biochemistry: Studies on the metabolic pathways and enzyme interactions in plants exposed to this compound.
Mécanisme D'action
Target of Action
Haloxyfop-P primarily targets the enzyme Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in the initial phase of fatty acid synthesis .
Mode of Action
This compound acts as an inhibitor of the Acetyl-CoA carboxylase 2 . By inhibiting this enzyme, it disrupts the synthesis of fatty acids, which are essential for cell membrane development and cell growth .
Biochemical Pathways
The inhibition of Acetyl-CoA carboxylase 2 by this compound affects the fatty acid synthesis pathway . This disruption leads to a halt in cell membrane development and cell growth, particularly in the meristematic tissues .
Pharmacokinetics
It is known that this compound is absorbed by both the foliage and roots of plants . It is then hydrolyzed to its active form, which is translocated to the meristematic tissues .
Result of Action
The primary result of this compound’s action is the inhibition of growth in targeted plants . By disrupting fatty acid synthesis, it prevents the development of cell membranes, leading to a halt in cell growth .
Action Environment
This compound is chemically labile, meaning it can be hydrolyzed just as quickly in a sterile soil as in a fresh soil . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as soil composition .
Analyse Biochimique
Biochemical Properties
Haloxyfop-P interacts with various enzymes and proteins in biochemical reactions . It is produced commercially as the methyl ester . The different isomers, esters, and salts of this compound end up as the de-esterified R enantiomer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have been documented .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Haloxyfop-P implique plusieurs étapes. L'une des étapes clés comprend la réaction du résorcinol avec la 2,3-dichloro-5-trifluorométhylpyridine en présence d'une base telle que le carbonate de potassium dans le diméthylformamide (DMF) à des températures élevées. Le produit obtenu est ensuite soumis à d'autres réactions pour obtenir this compound .
Méthodes de production industrielle : Dans les milieux industriels, this compound est produit sous forme de concentré émulsifiable. Le produit technique, this compound-méthyle, est dissous dans des solvants appropriés ainsi que d'autres auxiliaires nécessaires pour créer le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Haloxyfop-P subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la conjugaison. La forme ester méthylique de this compound est chimiquement labile et peut être hydrolysée rapidement dans les sols stériles et frais .
Réactifs et conditions courants :
Oxydation : Le composé peut subir des réactions de stress oxydatif dans les plantes, conduisant à son activité herbicide.
Principaux produits formés : Le principal produit formé par l'hydrolyse de this compound-méthyle est l'acide this compound .
4. Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Études environnementales : Recherche sur l'impact environnemental de this compound, y compris sa dégradation et son analyse de résidus dans le sol et l'eau.
Biochimie : Études sur les voies métaboliques et les interactions enzymatiques dans les plantes exposées à this compound.
5. Mécanisme d'action
This compound exerce ses effets herbicides en inhibant l'enzyme acétyl-CoA carboxylase (ACCase), qui est cruciale pour la synthèse des acides gras dans les plantes. Cette inhibition perturbe la synthèse des lipides, entraînant la mort des mauvaises herbes graminées ciblées . Le composé est rapidement absorbé et largement excrété, assurant son efficacité .
Comparaison Avec Des Composés Similaires
Haloxyfop-P fait partie de la famille de l'acide aryloxyphénoxypropionique, qui comprend d'autres herbicides tels que le fluazifop-P et le quizalofop-P. Comparé à ces composés, this compound est unique en raison de sa haute sélectivité et de son efficacité contre un large éventail de mauvaises herbes graminées .
Composés similaires :
- Fluazifop-P
- Quizalofop-P
- Diclofop-P
This compound se distingue par son action rapide et son utilisation extensive dans divers contextes agricoles, ce qui en fait un outil précieux pour la gestion des mauvaises herbes.
Propriétés
IUPAC Name |
(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904725 | |
| Record name | Haloxyfop-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95977-29-0 | |
| Record name | (+)-Haloxyfop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95977-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095977290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Haloxyfop-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Haloxyfop-P-methyl in plants?
A1: this compound-methyl inhibits the activity of Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, , ]
Q2: What are the downstream effects of ACCase inhibition by this compound-methyl?
A2: Inhibition of ACCase disrupts lipid synthesis, which is essential for cell membrane formation and function. This ultimately leads to plant death. [, , ]
Q3: What is the molecular formula and weight of this compound-methyl?
A3: The molecular formula of this compound-methyl is C19H19ClO5, and its molecular weight is 378.8 g/mol.
Q4: What spectroscopic data is available for this compound-methyl?
A4: Researchers have used High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV and Mass Spectrometry (MS/MS), to characterize and quantify this compound-methyl. [, ]
Q5: How does the presence of straw residue affect the movement of this compound-methyl in the soil?
A5: Straw residue can act as a barrier and impede the movement of this compound-methyl into the soil, potentially impacting its effectiveness. This effect is influenced by factors such as rainfall and the herbicide's formulation. []
Q6: Does rain or irrigation affect the movement of this compound-methyl through straw residue?
A6: Yes, rainfall or irrigation before or after application can influence the movement of this compound-methyl through straw. Research suggests that the herbicide moves more readily through wet straw than dry straw. [, ]
Q7: Is this compound-methyl considered a selective herbicide?
A7: Yes, this compound-methyl is considered a selective herbicide. It is primarily effective against grasses while generally being safe for broadleaf crops like cotton and soybean. [, , ]
Q8: What are some of the crops for which this compound-methyl is registered for use?
A8: this compound-methyl is used to control grasses in various crops, including cotton, soybean, peanut, eucalyptus, and tobacco. [, , , , ]
Q9: How does the addition of a safener impact the selectivity of this compound-methyl?
A9: Safeners, such as 3-dichloroacetyl oxazolidine and its optical isomers, can protect certain crops from this compound-methyl injury while maintaining its effectiveness against target weeds. []
Q10: What formulations of this compound-methyl are commercially available?
A10: this compound-methyl is available in various formulations, including emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , ]
Q11: What is the role of adjuvants in formulations containing this compound-methyl?
A11: Adjuvants, such as mineral oil, are often added to this compound-methyl formulations to enhance its efficacy by improving its uptake and penetration into the target plants. [, , ]
Q12: What are the primary mechanisms of resistance to this compound-methyl in weeds?
A12: Resistance to this compound-methyl can arise from target-site mutations in the ACCase enzyme or enhanced herbicide metabolism. [, , , ]
Q13: Is there cross-resistance between this compound-methyl and other ACCase-inhibiting herbicides?
A13: Yes, cross-resistance has been observed between this compound-methyl and other ACCase inhibitors, such as clethodim, quizalofop-P-ethyl, and fluazifop-P-butyl. [, , ]
Q14: What analytical methods are used to measure this compound-methyl residues in plant and soil samples?
A15: HPLC coupled with MS/MS is a common and sensitive method for quantifying this compound-methyl residues in various matrices like soil, tobacco, and rape. [, , ]
Q15: What is the environmental fate of this compound-methyl after application?
A16: this compound-methyl can be degraded in the environment through processes such as photodegradation, microbial degradation, and chemical hydrolysis. []
Q16: Are there alternative weed control methods or herbicides available for managing this compound-methyl-resistant weeds?
A18: Integrated weed management strategies that combine cultural practices, mechanical control methods, and the use of herbicides with different modes of action are crucial for managing resistant weeds. [, , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

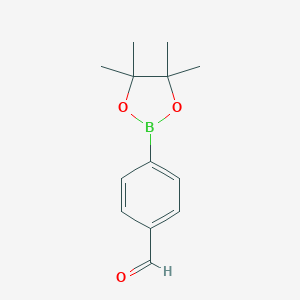

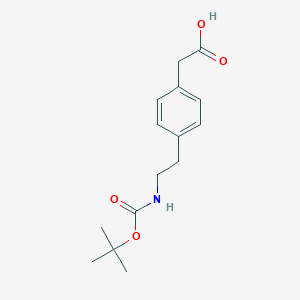
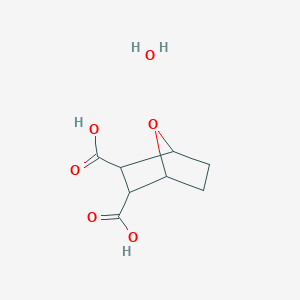



![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)
